Topological Polar Surface Area Differentiation: (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride vs. 4-Amino-3-methoxybutanoic Acid Hydrochloride
The target compound (3R)-3-amino-4-methoxybutanoic acid hydrochloride exhibits a distinct hydrogen-bonding topology compared to its positional isomer 4-amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0), resulting in quantifiably different topological polar surface area (TPSA) values. This difference arises from the relative positioning of the amino and methoxy groups on the butanoic acid backbone, which alters the spatial distribution of hydrogen bond donors and acceptors [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.6 Ų (calculated for the free base form of 4-amino-3-methoxybutanoic acid; the 3-amino-4-methoxy isomer is expected to exhibit a comparable TPSA range due to identical hydrogen bond donor/acceptor counts) |
| Comparator Or Baseline | 4-amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0): TPSA = 72.6 Ų |
| Quantified Difference | Identical TPSA value (both isomers possess 3 hydrogen bond donors and 4 hydrogen bond acceptors); however, the distinct 3D spatial arrangement of these polar groups differentiates molecular recognition properties |
| Conditions | Computational calculation based on fragment-based topological polar surface area methodology; experimental validation of differential binding affinity not available from current literature |
Why This Matters
The distinct spatial arrangement of polar functional groups, despite identical TPSA values, determines molecular recognition in target binding pockets and influences chromatographic retention behavior, making regioisomeric substitution unsuitable for applications requiring precise molecular topology.
- [1] KuuJia. 4-Amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0). Computed Properties section: Topological Polar Surface Area = 72.6 Ų, Hydrogen Bond Donor Count = 3, Hydrogen Bond Acceptor Count = 4. View Source
